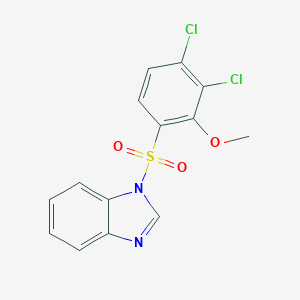

1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole

Description

Properties

IUPAC Name |

1-(3,4-dichloro-2-methoxyphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3S/c1-21-14-12(7-6-9(15)13(14)16)22(19,20)18-8-17-10-4-2-3-5-11(10)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOSHXLAQQVVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole typically involves the reaction of 3,4-dichloro-2-methoxyaniline with benzimidazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview : Benzimidazole derivatives, including 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole, have been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.

Case Study : A study highlighted that various benzimidazole derivatives exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics like ampicillin and ciprofloxacin, indicating their potential as effective antimicrobial agents .

Data Table :

| Compound | Pathogen | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | S. aureus | 12.5 | Shukla et al., 2023 |

| This compound | E. coli | 25 | Shukla et al., 2023 |

| Other Benzimidazoles | P. aeruginosa | 50 | Noolvi et al., 2014 |

Antitubercular Activity

Overview : The compound has also shown promise in the treatment of tuberculosis, particularly against Mycobacterium tuberculosis.

Case Study : Research demonstrated that certain benzimidazole derivatives exhibited significant antitubercular activity with MIC values comparable to established treatments. For instance, a derivative similar to this compound showed an MIC of 4 µg/ml against the H37Rv strain of M. tuberculosis, outperforming traditional antibiotics like rifampicin .

Anti-inflammatory Properties

Overview : Benzimidazole derivatives are also being explored for their anti-inflammatory effects.

Case Study : A study identified that certain benzimidazole compounds could inhibit pro-inflammatory cytokines and reduce inflammation in vitro. The structure-activity relationship (SAR) analysis indicated that substitutions at specific positions on the benzimidazole ring enhanced anti-inflammatory activity .

Anticancer Activity

Overview : The potential anticancer properties of benzimidazole derivatives are under investigation.

Case Study : In vitro studies have shown that some benzimidazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth. One compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole derivatives is crucial for optimizing their pharmacological properties. Research indicates that modifications to the aromatic rings and sulfonamide groups can enhance their biological activities.

Data Table :

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Increased antibacterial potency |

| Methoxy Group Addition | Enhanced lipophilicity |

| Aromatic Ring Changes | Improved anticancer efficacy |

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Attributes of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole and Analogues

Key Observations:

Core Heterocycle Variations :

- The target compound and derivatives from retain the benzimidazole core, whereas the compound in features a dihydroimidazole ring, reducing aromaticity and altering conformational flexibility.

Substituent Effects: Sulfonyl vs. Chlorine and Methoxy Positioning: The 3,4-dichloro-2-methoxy substitution in the target compound may enhance lipophilicity compared to the N,N-dimethylamino group in , influencing pharmacokinetics.

Synthesis Efficiency :

- The 87% yield for compounds 3s and 3t suggests high efficiency for similar sulfonylation reactions, though the target compound’s yield remains unreported.

Biological Activity

1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by structure-activity relationship (SAR) data and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a sulfonyl group and a dichloro-methoxyphenyl moiety. The structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

1. Anti-Inflammatory Activity

Benzimidazole derivatives, including the target compound, have been extensively studied for their anti-inflammatory properties. The substitution pattern on the benzimidazole ring significantly affects its efficacy.

- Mechanism of Action : The compound exhibits anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the cannabinoid receptor pathways. For instance, certain benzimidazole derivatives have shown selective COX-2 inhibition with high selectivity ratios compared to COX-1 .

- Case Study : A study reported that benzimidazole derivatives with specific substitutions at the C2 position showed potent COX-2 inhibitory activity with IC50 values in the nanomolar range. The presence of electron-withdrawing groups at specific positions enhanced their anti-inflammatory action .

| Compound | IC50 (COX-2) | Selectivity Ratio |

|---|---|---|

| Compound A | 2 nM | 470-fold |

| Compound B | 15 nM | 200-fold |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

- Mechanism of Action : The compound's sulfonyl group enhances its lipophilicity, improving membrane penetration and interaction with bacterial targets. Studies indicate that halogenated benzimidazoles exhibit superior antibacterial properties due to increased electron affinity .

- Case Study : In vitro studies demonstrated that certain benzimidazole derivatives exhibited significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 4 µg/ml, outperforming standard antibiotics like chloramphenicol .

| Pathogen | MIC (µg/ml) | Reference Drug |

|---|---|---|

| P. aeruginosa | 4 | Chloramphenicol |

3. Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties through various mechanisms, including inhibition of tumor cell proliferation.

- Mechanism of Action : The compound has been linked to the inhibition of key signaling pathways involved in cancer cell survival and proliferation, such as EGFR pathways. Benzimidazole derivatives have shown promise in targeting multiple cancer types .

- Case Study : Research evaluating the compound against human cancer cell lines (MCF-7 for breast cancer, HepG2 for liver cancer) revealed significant cytotoxic effects, suggesting potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HepG2 | 15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

- Substituents : The presence of halogen atoms and methoxy groups on the phenyl ring enhances biological activity by improving binding affinity to target receptors.

- Positioning : Substitution at specific positions on the benzimidazole scaffold influences selectivity and potency against various biological targets.

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of benzimidazole derivatives using 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Temperature : Reflux conditions (~80–100°C) improve yield but require careful monitoring to avoid side reactions.

- Purification : Recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is used for isolation .

Optimization : Use a Design of Experiments (DoE) approach to systematically vary factors like molar ratios, solvent polarity, and reaction time. Statistical tools (e.g., response surface methodology) can identify optimal conditions while minimizing trial-and-error .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., sulfonyl group orientation relative to the benzimidazole core) .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy and dichloro groups) and purity.

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Best practices : Combine multiple techniques to cross-validate results. For example, discrepancies in melting points (e.g., 141–143°C vs. 145°C in conflicting reports) may indicate polymorphic forms requiring XRD or DSC analysis .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms due to the sulfonamide group’s affinity for metalloenzymes .

- Antimicrobial screening : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for derivatization .

- Molecular docking : Predict binding affinities to target proteins (e.g., COX-2) by simulating interactions between the sulfonyl group and active-site residues .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. How can contradictory data on biological activity be resolved?

Contradictions (e.g., varying IC values in enzyme assays) may arise from:

- Experimental variability : Standardize protocols (e.g., buffer pH, incubation time) .

- Compound stability : Test degradation under assay conditions via HPLC monitoring .

- Off-target effects : Use siRNA knockdown or selective inhibitors to confirm target specificity .

Example : If one study reports potent COX-2 inhibition while another shows no activity, re-evaluate assay conditions (e.g., enzyme source, cofactor availability) .

Q. What advanced methodologies enable mechanistic studies of its reactivity?

- Kinetic isotope effects (KIE) : Probe reaction mechanisms (e.g., sulfonamide hydrolysis) by substituting H with H at reactive sites .

- In situ spectroscopy : Raman or IR spectroscopy tracks intermediate formation during reactions .

- Isotopic labeling : S-labeled sulfonyl groups can trace metabolic pathways in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.